molecular formula C12H17NO4S B3059223 Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester CAS No. 95778-73-7

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester

Cat. No.: B3059223
CAS No.: 95778-73-7
M. Wt: 271.33 g/mol
InChI Key: FOMVQPFPHAYNMN-UHFFFAOYSA-N
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Description

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . This compound is known for its unique structure, which includes a sulfinyl group attached to an acetic acid moiety, and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2-hydroxyaniline with sulfinyl chloride to form the sulfinamide intermediate. This intermediate is then reacted with tert-butyl acetate under specific conditions to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, alcohols, and other nucleophiles

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted esters and amides

Scientific Research Applications

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [[(2-hydroxyphenyl)amino]sulfonyl]-, 1,1-dimethylethyl ester
  • Acetic acid, [[(2-hydroxyphenyl)amino]thio]-, 1,1-dimethylethyl ester

Uniqueness

Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 2-(2-hydroxyphenyl)sulfinamoylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(15)8-18(16)13-9-6-4-5-7-10(9)14/h4-7,13-14H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMVQPFPHAYNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CS(=O)NC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60321021
Record name Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95778-73-7
Record name Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60321021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
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Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
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Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
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Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester
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Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester

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